(E)-3-(cyclopropylmethoxy)-1-((4-methylstyryl)sulfonyl)pyrrolidine
Description
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-14-2-4-15(5-3-14)9-11-22(19,20)18-10-8-17(12-18)21-13-16-6-7-16/h2-5,9,11,16-17H,6-8,10,12-13H2,1H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBFBODAJRJGDF-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(C2)OCC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(C2)OCC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(cyclopropylmethoxy)-1-((4-methylstyryl)sulfonyl)pyrrolidine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Cyclopropylmethoxy Group: This step may involve the reaction of the pyrrolidine ring with cyclopropylmethanol under suitable conditions.
Attachment of the 4-Methylstyryl Group: The 4-methylstyryl group can be introduced through a coupling reaction, such as a Heck reaction, using a 4-methylstyrene derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(cyclopropylmethoxy)-1-((4-methylstyryl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-3-(cyclopropylmethoxy)-1-((4-methylstyryl)sulfonyl)pyrrolidine may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Application in the synthesis of novel materials with unique properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (E)-3-(cyclopropylmethoxy)-1-((4-methylstyryl)sulfonyl)pyrrolidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(cyclopropylmethoxy)-1-((4-methylphenyl)sulfonyl)pyrrolidine
- (E)-3-(cyclopropylmethoxy)-1-((4-methylstyryl)sulfonyl)piperidine
Uniqueness
(E)-3-(cyclopropylmethoxy)-1-((4-methylstyryl)sulfonyl)pyrrolidine is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
Structure
The compound can be structurally represented as follows:
- Chemical Formula : C₁₃H₁₅N₁O₂S
- IUPAC Name : (E)-3-(cyclopropylmethoxy)-1-((4-methylstyryl)sulfonyl)pyrrolidine
This structure features a pyrrolidine ring substituted with a cyclopropylmethoxy group and a styryl sulfonyl moiety, which may contribute to its biological properties.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds in the pyrrolidine class have shown significant antimicrobial effects against various pathogens.
- Antioxidant Activity : Studies suggest that these compounds can scavenge free radicals, thereby exhibiting potential antioxidant properties.
- Anticancer Properties : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell signaling pathways critical for tumor growth.
- Modulation of Receptor Activity : Interaction with various receptors may lead to altered cellular responses, contributing to its therapeutic effects.
Antimicrobial Activity
A study conducted on related pyrrolidine compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's structure suggests it may follow similar pathways, potentially inhibiting bacterial growth through disruption of cell wall synthesis or function.
Antioxidant Activity
Research evaluating the antioxidant potential of structurally related compounds utilized assays such as DPPH radical scavenging. Results indicated that these compounds could effectively reduce oxidative stress markers, suggesting a protective role against cellular damage.
Anticancer Studies
In vitro studies have explored the anticancer effects of pyrrolidine derivatives. For instance, compounds similar to this compound were tested against various cancer cell lines, showing promising results in inhibiting proliferation and inducing apoptosis.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Antioxidant | Scavenging of free radicals | |
| Anticancer | Inhibition of cancer cell proliferation |
Comparative Analysis with Related Compounds
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anticancer Activity |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| 5-methyl-2-(5-methyl-1H-pyrazole) | High | Moderate | Low |
| 3,4-diaryl-1H-Pyrazoles | Moderate | High | High |
Q & A
Q. What are the key synthetic strategies for preparing (E)-3-(cyclopropylmethoxy)-1-((4-methylstyryl)sulfonyl)pyrrolidine, and how can reaction conditions be optimized to enhance stereochemical purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the pyrrolidine core and functionalization with cyclopropylmethoxy and 4-methylstyryl groups. A Wittig reaction may be employed to introduce the styryl moiety, as seen in analogous sulfonylated pyrrolidine syntheses . Optimizing stereochemical purity requires controlled reaction temperatures (e.g., 0–25°C), aprotic solvents (e.g., dichloromethane), and catalysts like triethylamine to minimize isomerization . Monitoring via thin-layer chromatography (TLC) and isolating intermediates can improve yield and purity.
Q. How can nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm structural integrity and regiochemistry?
- Methodological Answer : 1H/13C NMR is critical for verifying the (E)-configuration of the styryl group (e.g., coupling constants ~16 Hz for trans double bonds) and cyclopropylmethoxy substituents (distinct δ ~3.5–4.0 ppm for methoxy protons) . HRMS validates molecular weight and fragmentation patterns, while 2D NMR (COSY, HSQC) resolves regiochemical ambiguities, such as distinguishing pyrrolidine ring substituents . Comparative analysis with structurally related compounds (e.g., pyridazine analogs) can further confirm assignments .
Q. What functional groups dominate the reactivity of this compound, and how do they influence its chemical behavior?
- Methodological Answer : The sulfonyl group (-SO2-) enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols) . The cyclopropylmethoxy moiety contributes steric bulk, potentially slowing hydrolysis under acidic conditions . The styryl double bond (E-configuration) is prone to photoisomerization or oxidation, necessitating light-sensitive storage and inert atmospheres during reactions . Reactivity studies should prioritize these groups using kinetic assays or computational modeling (e.g., DFT calculations) .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidine ring impact biological activity, and what strategies can isolate or analyze enantiomeric forms?
- Methodological Answer : Enantiomers may exhibit divergent binding affinities to biological targets (e.g., enzymes or receptors). Chiral resolution techniques, such as chiral HPLC with polysaccharide-based columns or enzymatic kinetic resolution, can separate enantiomers . Circular dichroism (CD) spectroscopy or X-ray crystallography (as in ) can assign absolute configurations. Comparative bioassays using isolated enantiomers are essential to correlate stereochemistry with activity .
Q. What experimental approaches resolve contradictions in reported biological activity data for sulfonylated pyrrolidine derivatives?
- Methodological Answer : Discrepancies in enzyme inhibition profiles (e.g., conflicting IC50 values) may arise from assay conditions (pH, co-solvents) or impurity levels. Replicate studies under standardized protocols (e.g., fixed ATP concentrations for kinase assays) are recommended . Structure-activity relationship (SAR) studies using analogs (e.g., varying substituents on the styryl or pyrrolidine groups) can identify critical pharmacophores . Meta-analyses of published data, controlling for variables like cell line specificity, may also clarify trends .
Q. What computational methods predict the binding mode of this compound to putative biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like cyclooxygenase-2 (COX-2) or kinases, leveraging crystal structures from databases (PDB) . Focus on key interactions: sulfonyl groups with arginine residues, styryl π–π stacking with aromatic side chains, and hydrogen bonding via the pyrrolidine oxygen . Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) binding assays .
Q. How can degradation pathways under physiological conditions be characterized, and what structural modifications improve stability?
- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress) with LC-MS monitoring identify labile sites (e.g., sulfonamide cleavage or styryl oxidation) . Stabilization strategies include substituting electron-withdrawing groups on the styryl ring or using prodrug approaches (e.g., esterifying the cyclopropylmethoxy group) . Accelerated stability testing (40°C/75% RH) quantifies shelf-life improvements .
Q. What in vitro and in vivo models are most suitable for evaluating this compound’s pharmacokinetic (PK) and toxicity profiles?
- Methodological Answer : In vitro : Microsomal stability assays (human liver microsomes) and Caco-2 permeability tests assess metabolic liability and absorption . In vivo : Rodent PK studies (IV/PO dosing) quantify bioavailability, while zebrafish models screen for acute toxicity . Structural analogs with logP values >3 (indicative of high lipophilicity) may require formulation optimization (e.g., nanoemulsions) to enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
